A-867744

Overview

Description

A-867744 is a pyrrole-sulfonamide derivative and a type II positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR), a target implicated in cognitive disorders such as Alzheimer’s disease and schizophrenia. It potentiates acetylcholine (ACh)-evoked currents with an EC50 of ~1 µM and demonstrates high selectivity for α7 nAChRs over other receptor subtypes (e.g., α3β4, α4β2, and 5-HT3) . Unlike typical type II PAMs, this compound exhibits dual modulation behavior: it acts as a type II PAM during prolonged agonist exposure (reducing desensitization and prolonging channel openings) but mimics type I PAM kinetics during brief agonist pulses, enabling millisecond-precise modulation . This unique profile, combined with favorable brain penetration and preclinical efficacy in sensory gating and cognitive models, positions this compound as a promising therapeutic candidate .

Preparation Methods

Synthetic Routes and Reaction Conditions

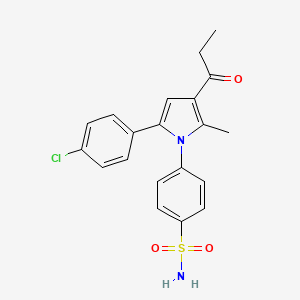

The synthesis of A-867744 involves multiple steps, starting with the preparation of the core structure, 4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide . The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product. The final compound is purified using techniques such as recrystallization or chromatography to achieve high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and product purification . The compound is produced under controlled conditions to ensure consistency and quality.

Chemical Reactions Analysis

Bromination and Functionalization

Bromine in dichloromethane selectively substitutes the pyrrole ring at the 5-position, critical for enhancing α7 nAChR binding affinity :

textReaction: A-867744 intermediate + Br<sub>2</sub> → 5-Bromo derivative Conditions: 0°C, 2 hr, DCM solvent Yield: 82%[7]

Hydrolysis and Stability

The ester intermediate undergoes alkaline hydrolysis to the carboxylic acid, a step requiring precise pH control :

textReagent: NaOH (5 eq) in H<sub>2</sub>O/EtOH Conditions: 50–55°C, 2 hr Outcome: 90–95% yield of carboxylic acid derivative[7]

Solubility and Stability Under Various Conditions

| Parameter | Value | Source |

|---|---|---|

| Solubility in DMSO | 40.29 mg/mL (100 mM) | |

| Solubility in Ethanol | 4.03 mg/mL (10 mM, warmed) | |

| Storage Stability | +4°C, desiccated (>24 months) |

Degradation Notes :

Comparative Analysis with Structurally Similar Modulators

This compound’s reactivity differs from other α7 PAMs due to its unique pyrrole-sulfonamide scaffold:

Scientific Research Applications

Cognitive Enhancement

One of the primary applications of A-867744 is in the enhancement of cognitive functions. Research indicates that it can improve short-term episodic and working memory deficits in preclinical models of cognitive dysfunction, particularly in conditions like Alzheimer's disease and schizophrenia .

Case Study: Cognitive Deficits in Alzheimer's Disease

- Objective: To evaluate the efficacy of this compound in improving cognitive performance.

- Method: Administration of this compound in rodent models exhibiting cognitive deficits.

- Results: Significant improvement was observed in memory tasks, with enhanced cholinergic signaling noted in hippocampal neurons .

Neuroprotection

This compound has shown potential neuroprotective effects by reducing neuronal desensitization and promoting recovery from inhibition. This characteristic is particularly beneficial for conditions where neuronal excitability is compromised .

Case Study: Neuroprotective Effects

- Objective: Assess neuroprotective properties in models of neurodegeneration.

- Method: Application of this compound in models mimicking neurodegenerative diseases.

- Results: Reduced neuronal death and improved synaptic plasticity were documented, suggesting its role in protecting against neurodegenerative processes .

Psychiatric Disorders

The modulation of α7 nAChRs by this compound also extends to potential therapeutic applications for psychiatric disorders such as schizophrenia. Its ability to enhance cholinergic transmission may alleviate some cognitive deficits associated with these conditions .

Case Study: Schizophrenia Models

- Objective: Investigate the effects on cognitive deficits related to schizophrenia.

- Method: Behavioral assessments following treatment with this compound.

- Results: Improvements were noted in tasks assessing attention and working memory, indicating its promise as a treatment option .

Data Tables

| Parameter | Value |

|---|---|

| EC50 (Potentiation) | ~1 µM |

| IC50 (Inhibition) | Not applicable |

| Brain:Plasma Ratio | ~1.5 |

| Solubility in DMSO | 40.29 mg/mL |

| Solubility in Ethanol | 4.03 mg/mL |

Mechanism of Action

A-867744 exerts its effects by binding to the alpha7 nicotinic acetylcholine receptors at allosteric sites, distinct from the orthosteric sites where acetylcholine binds . This binding enhances the receptor’s response to acetylcholine, leading to increased ion flow through the receptor channel. The compound’s modulation is characterized by a fast onset and offset, making it a valuable tool for studying receptor dynamics .

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

A-867744 belongs to the arylsulfonamide class of α7 PAMs, sharing structural motifs with TQS (cyclopenta[c]quinoline core) and TBS-516 (triazole core). However, its pyrrole core and substituent organization distinguish it from these analogs (Table 1) .

Table 1: Structural and Pharmacological Profiles of α7 nAChR Type II PAMs

| Compound | Core Structure | EC50 (µM) | Efficacy (% vs. TQS) | Binding Site Competition |

|---|---|---|---|---|

| This compound | Pyrrole | ~1.0 | >100% | Competes with PNU-120596 |

| TQS | Cyclopentaquinoline | 0.2 | 100% (reference) | No competition |

| TBS-516 | Triazole | 0.4 | ~80% | Not reported |

| PNU-120596 | Ureidic | 0.2 | ~150% | Competes with this compound |

Mechanistic Differences

- Binding Dynamics: this compound binds resting receptors with rapid association/dissociation kinetics (time constants: 47.8 ms for desensitized states vs. 169–332 ms for resting states), enabling fast onset/offset modulation. In contrast, PNU-120596 preferentially binds desensitized receptors (time constant: 97.8 ms) and cannot associate with resting states . This property is absent in TQS and PNU-120596 .

Functional Outcomes :

- Channel Open Time : PNU-120596 induces prolonged bursts of channel openings (>1 s), while this compound destabilizes the desensitized state, resulting in shorter open times (~50 ms) .

- Agonist Pulses : this compound enhances responses to brief agonist pulses (1–10 ms) with type I-like kinetics, whereas PNU-120596 requires prolonged agonist exposure for type II effects .

Table 2: Kinetic and Functional Comparison

| Parameter | This compound | PNU-120596 | TQS |

|---|---|---|---|

| State Preference | Resting + Desensitized | Desensitized | Desensitized |

| Onset/Offset | Fast (ms scale) | Slow (seconds) | Moderate |

| Open Time Prolongation | Moderate (~50 ms) | Extreme (>1 s) | Moderate (~100 ms) |

| Therapeutic Advantage | Precision in brief pulses | Sustained activation | Balanced modulation |

Clinical and Preclinical Implications

- Cognitive Models : this compound and its structural analogs (e.g., compound 3, LL-00066471) improve cognitive deficits in rodent models, with superior brain penetration compared to TQS and PNU-120596 .

- Safety : this compound lacks off-target effects on 5-HT3 or other nAChRs, reducing toxicity risks .

- Drug Interactions : this compound and PNU-120596 compete for binding , necessitating careful dosing in combination therapies .

Biological Activity

A-867744, chemically known as 4-[5-(4-Chlorophenyl)-2-methyl-3-(1-oxopropyl)-1H-pyrrol-1-yl]benzenesulfonamide, is a novel compound recognized for its biological activity as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptors (nAChRs). This compound has garnered attention due to its potential therapeutic applications in cognitive disorders such as schizophrenia and Alzheimer's disease.

This compound functions primarily as a type II PAM of α7 nAChRs. It enhances acetylcholine (ACh)-evoked currents, showing an IC50 value of approximately 0.98 μM for human receptors and 1.12 μM for rat receptors . The compound exhibits a unique pharmacological profile, differentiating it from other PAMs like TQS and PNU-120596.

Key Pharmacological Properties:

- Potentiation of ACh Responses : this compound significantly increases the potency and efficacy of ACh at α7 nAChRs, leading to enhanced synaptic transmission .

- Reduced Desensitization : It slows down receptor desensitization, allowing prolonged receptor activity in response to agonists .

- Selective Activity : The compound does not activate or displace binding at other nAChR subtypes (e.g., α3β4 or α4β2), indicating a selective interaction with the α7 subtype .

Electrophysiological Studies

Electrophysiological studies have demonstrated that this compound can potentiate ACh-induced currents in various neuronal models. For instance, in experiments using rat hippocampal neurons, this compound increased choline-induced α7 currents and improved recovery from inhibition .

Case Studies and Research Findings

Several studies have explored the effects of this compound on cognitive functions:

- Cognitive Enhancement in Animal Models :

- Clinical Relevance :

Comparative Analysis with Other PAMs

The following table summarizes key characteristics of this compound compared to other known PAMs:

| Compound | Type | IC50 (μM) | Unique Features |

|---|---|---|---|

| This compound | Type II PAM | 0.98 | Selective for α7 nAChRs; slows desensitization |

| TQS | Type II PAM | 0.32 | Similar potentiation but different binding profile |

| PNU-120596 | Type II PAM | 0.49 | Known for enhancing cognitive functions |

Q & A

Basic Research Questions

Q. What is the mechanistic basis for A-867744’s activity as a type II positive allosteric modulator (PAM) of α7 nicotinic acetylcholine receptors (nAChRs)?

this compound enhances α7 nAChR function by binding to a transmembrane allosteric site, distinct from the orthosteric ligand-binding domain. Unlike orthosteric antagonists (e.g., α-bungarotoxin or methyllycaconitine [MLA]), this compound does not displace radiolabeled orthosteric ligands such as [³H]-α-BTX or [³H]-MLA, confirming its non-competitive mechanism . Functional studies suggest it stabilizes receptor conformations that prolong channel activation or destabilize desensitized states, as evidenced by its ability to potentiate acetylcholine responses without direct agonist activity .

Q. How is the selectivity of this compound for α7 nAChRs characterized experimentally?

Selectivity is determined through comparative electrophysiological assays and radioligand displacement studies. This compound exhibits an EC50 of 1.0 μM for α7 nAChRs, with no significant activity on other nAChR subtypes (e.g., α4β2). Radioligand binding assays using [³H]-MLA or [³H]-α-BTX confirm its lack of interaction with orthosteric sites, distinguishing it from competitive modulators .

Advanced Research Questions

Q. How do transmembrane domain mutations (e.g., M253L, L247T) alter this compound’s pharmacological profile?

Site-directed mutagenesis reveals that mutations in the TM2 helix (e.g., M253L, L247T) convert this compound from a PAM to an antagonist. For example:

- M253L : this compound blocks acetylcholine responses (IC50 = 70.2 ± 13.5 nM) instead of potentiating them, likely by interfering with channel gating or stabilizing closed states .

- L247T : This mutation abolishes this compound’s PAM activity but retains antagonism, suggesting a critical role of TM2 flexibility in its mechanism . These findings highlight the importance of structural integrity in the transmembrane domain for allosteric modulation.

Q. What methodologies resolve contradictions in this compound’s effects on orthosteric ligand binding?

While this compound does not displace orthosteric antagonists (e.g., [³H]-MLA), it reduces binding of the agonist [³H]-A-585538. This paradox is addressed via conformational studies: this compound’s binding to transmembrane sites induces long-range structural changes in the orthosteric domain, altering agonist affinity without direct competition. Techniques include:

- Radioligand displacement assays to assess competitive binding.

- Electrophysiological profiling (e.g., two-electrode voltage clamp in Xenopus oocytes) to correlate receptor activation with ligand interactions .

Q. How do computational models explain differences between this compound and other type II PAMs (e.g., PNU-120596)?

Docking studies using α7 nAChR homology models reveal:

- This compound binds preferentially to the receptor’s resting state, stabilizing a conformation that slows desensitization.

- PNU-120596 associates more strongly with active states, inducing prolonged channel openings. Kinetic assays show this compound dissociates slower than PNU-120596, and the two compete for overlapping transmembrane binding pockets .

Q. Methodological Insights

Key Experimental Approaches

- Mutagenesis & Electrophysiology : TM2/TM3 mutations (e.g., S222M, M260L) are introduced via site-directed mutagenesis, and functional effects are quantified using voltage-clamp recordings in heterologous expression systems (e.g., oocytes or iPSC-derived neurons) .

- Competition Binding Assays : Radiolabeled ligands (e.g., [³H]-α-BTX) assess displacement by this compound, with MLA as a positive control .

- Computational Docking : Homology models of α7 nAChR (based on Torpedo templates) predict binding poses and steric clashes in mutant receptors .

Properties

IUPAC Name |

4-[5-(4-chlorophenyl)-2-methyl-3-propanoylpyrrol-1-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O3S/c1-3-20(24)18-12-19(14-4-6-15(21)7-5-14)23(13(18)2)16-8-10-17(11-9-16)27(22,25)26/h4-12H,3H2,1-2H3,(H2,22,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABACVOXFUHDKNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(N(C(=C1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20142875 | |

| Record name | A-867744 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20142875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000279-69-5 | |

| Record name | A-867744 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000279695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A-867744 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20142875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A-867744 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6NW23A765 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.